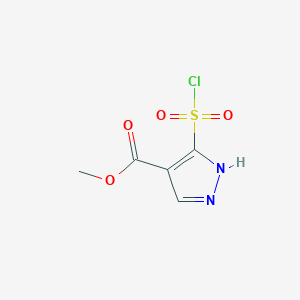
methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate (MCP) is an organosulfur compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent used in the synthesis of various compounds, including pharmaceuticals and natural products. In addition, it is used in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyesters. Furthermore, MCP is used in the synthesis of various organosulfur compounds and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Structural and Spectral Investigations
Research involving pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focuses on their structural and spectral characteristics. These compounds are obtained through cyclocondensation processes and characterized using various techniques including NMR, FT-IR spectroscopy, and X-ray diffraction. Such investigations contribute to the understanding of their physical and chemical properties, potentially useful in material science and drug design (Viveka et al., 2016).
Synthesis and Biological Activity
The synthesis of novel compounds with potential biological activities is another significant area. For instance, the creation of comenic acid derivatives containing isoxazole and isothiazole moieties demonstrates the versatility of pyrazole-based structures in synthesizing biologically active molecules. These derivatives have shown synergetic effects with antitumor drugs, indicating their potential in enhancing cancer treatment (Kletskov et al., 2018).
Novel Analgesic Agents
Pyrazole derivatives are also explored for their potential as novel analgesic agents. Structural determination through X-ray diffraction provides insights into their molecular packing and stability, aiding the development of new pain relief medications (Machado et al., 2009).
Coordination Polymers
In the field of coordination chemistry, pyrazole-based ligands have been used to construct metal coordination polymers. These structures exhibit diverse architectures and have applications in catalysis, magnetic materials, and molecular recognition (Cheng et al., 2017).
Corrosion Inhibition
Pyrazole derivatives have demonstrated efficacy as corrosion inhibitors for metals in acidic environments. Their ability to form protective films on metal surfaces can be crucial in extending the lifespan of industrial materials and preventing corrosion-related damages (Yadav et al., 2015).
properties
IUPAC Name |
methyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O4S/c1-12-5(9)3-2-7-8-4(3)13(6,10)11/h2H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRTCJWTVXBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)

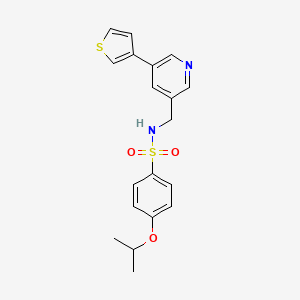
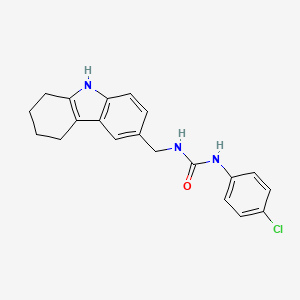
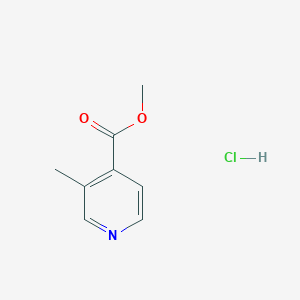

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2676099.png)

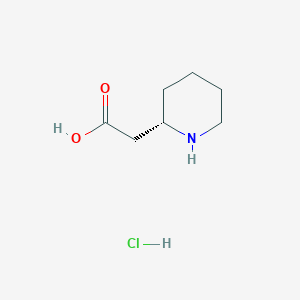
![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)
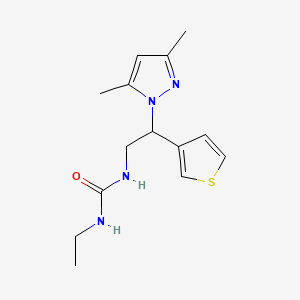
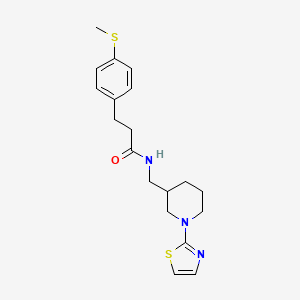
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)
![1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2676111.png)